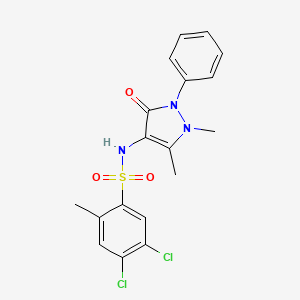

4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide

Descripción

This compound is a benzenesulfonamide derivative featuring a pyrazol-4-yl pharmacophore. The benzene ring is substituted with 4,5-dichloro and 2-methyl groups, while the pyrazole moiety includes 1,5-dimethyl, 3-oxo, and 2-phenyl substituents. Structural characterization via X-ray crystallography (using tools like SHELX and ORTEP ) confirms its planar geometry and intermolecular hydrogen-bonding patterns, which stabilize its crystal lattice .

Propiedades

IUPAC Name |

4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O3S/c1-11-9-14(19)15(20)10-16(11)27(25,26)21-17-12(2)22(3)23(18(17)24)13-7-5-4-6-8-13/h4-10,21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSRXNREIVEWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with phenylhydrazine under acidic conditions to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.

-

Sulfonamide Formation: : The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride. In this case, 4,5-dichloro-2-methylbenzenesulfonyl chloride can be used. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions might target the carbonyl group in the pyrazole ring, potentially using agents like sodium borohydride or lithium aluminum hydride.

-

Substitution: : The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often facilitated by a catalyst or under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted benzene derivatives with various nucleophiles replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects on various cancer cell lines. For instance, research demonstrated that it inhibits cell proliferation in breast cancer cells through apoptosis induction mechanisms .

Antimicrobial Properties

The sulfonamide group in the compound contributes to its antimicrobial activity. Studies have shown that it possesses efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit certain enzymes involved in disease pathways. For example, it was found to inhibit carbonic anhydrase activity, which is crucial in the treatment of glaucoma and other conditions .

Agricultural Applications

Pesticide Development

The structure of 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide suggests potential use as a pesticide. Its ability to disrupt biological processes in pests has been explored in agricultural research aimed at developing eco-friendly pest control agents.

Herbicide Potential

Research indicates that similar compounds have been effective as herbicides by inhibiting specific metabolic pathways in plants. This compound could be modified to enhance its selectivity and efficacy against unwanted vegetation while minimizing harm to crops .

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for improving material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for functionalization that can enhance the performance of polymers used in various industrial applications.

Nanotechnology

In nanotechnology, compounds like this one are being explored as building blocks for nanoscale materials. Their ability to self-assemble into organized structures opens avenues for developing advanced materials with tailored properties for electronics and photonics .

Case Studies

Mecanismo De Acción

The mechanism by which 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonamide Substituents

The table below compares key structural and physicochemical properties of the target compound with analogues:

Key Observations :

- Chlorine vs. Methyl Groups : The dichloro substitution in the target compound increases molecular weight and lipophilicity compared to methyl-substituted analogues. This enhances membrane permeability but may reduce solubility in polar solvents.

- Hydrogen Bonding : The electron-withdrawing Cl groups reduce the sulfonamide’s acidity (higher pKa) compared to methyl-substituted derivatives, altering hydrogen-bonding patterns in crystals .

Analogues with Varied Functional Groups

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide : Replaces the sulfonamide with an acetamide group and adds a methylsulfanylphenyl moiety.

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide :

Incorporates a triazole-thioether group, enabling π-π stacking and additional hydrogen-bonding sites. This modification could improve thermal stability and biological target engagement.

Research Implications and Gaps

- Biological Activity: While sulfonamides are known for antimicrobial activity, the dichloro variant’s enhanced lipophilicity may improve CNS penetration, though toxicity risks (e.g., bioaccumulation) require evaluation.

Actividad Biológica

4,5-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structural characteristics that contribute to its efficacy against various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C17H15Cl2N3O3S, with a molecular weight of 412.28 g/mol. The structure features a dichlorobenzene ring and a pyrazole moiety, which are critical for its biological activity. A single-crystal X-ray study revealed a dihedral angle of 41.5° between the mean planes of the pyrazole and phenyl rings, indicating a specific spatial arrangement that may influence its interactions with biological targets .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, in vitro assays indicated that compounds with 2,3-dichloro substitutions showed enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria . The structure–activity relationship (SAR) highlighted that the presence of electron-withdrawing groups like chlorine at specific positions on the phenyl ring significantly improved antibacterial efficacy.

| Compound | IC50 (mg/mL) | Binding Energy (kcal/mol) | Activity Type |

|---|---|---|---|

| 4,5-Dichloro-N-(1,5-dimethyl...) | 0.12 ± 0.001 | -10.74 | Anti-bacterial |

| Other derivatives | Varies | Varies | Anti-bacterial |

Anti-Tuberculosis Potential

The compound has also been evaluated for its anti-tuberculosis activity. In particular, docking studies against the MurB enzyme of Mycobacterium tuberculosis suggested that the compound could inhibit bacterial growth effectively. The presence of specific substituents was found to enhance binding affinity and inhibitory action against MurB, crucial for peptidoglycan synthesis in bacteria .

The biological activity of this compound can be attributed to its ability to form strong hydrogen bonds with key amino acid residues in target enzymes. For example, interactions with residues such as Ser115 and Gln119 have been noted to facilitate effective binding and inhibition of bacterial enzymes . The presence of functional groups like carbonyls in the pyrazole ring enhances these interactions.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Antibacterial Activity : A study involving various pyrazole derivatives demonstrated that those with 2,3-dichloro substitutions exhibited superior antibacterial properties compared to their mono-substituted counterparts.

- In Vivo Studies : Animal models treated with similar pyrazole-based compounds showed significant reductions in bacterial load when administered at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for preparing 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, similar sulfonamide derivatives are prepared by reacting activated sulfonyl chlorides with 4-aminoantipyrine analogs in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine as coupling agents. Reaction monitoring via TLC and purification through recrystallization (e.g., from methylene chloride) are critical steps .

Q. How is the molecular structure confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., dichloromethane), and data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and hydrogen-bonding networks .

Q. What analytical techniques are essential for characterizing purity and functional groups?

- FT-IR : Confirms sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and pyrazolone (C=O ~1700 cm⁻¹) groups.

- NMR : and NMR identify aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.2–2.5 ppm), and ketone environments.

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, S, and Cl .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence supramolecular assembly?

Graph set analysis (Bernstein et al., 1995) is applied to classify hydrogen bonds (e.g., N–H···O and C–H···Cl interactions). For example, R₂²(10) motifs in related sulfonamides form dimeric structures, stabilizing the crystal packing. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts, revealing dominant H···O/Cl contributions .

Q. What computational methods predict reactivity or pharmacological potential?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., penicillin-binding proteins, given structural similarities to benzylpenicillin).

- DFT Calculations : Gaussian09 or ORCA optimize geometries, calculate frontier molecular orbitals (HOMO-LUMO gaps), and map electrostatic potentials to predict nucleophilic/electrophilic sites .

Q. How to resolve discrepancies in crystallographic data (e.g., high R-factors or disorder)?

Q. What strategies mitigate thermal degradation during synthesis or storage?

Controlled synthesis at low temperatures (e.g., 273 K) minimizes decomposition. Stability studies under varied conditions (pH, humidity) via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify degradation thresholds. Storage in inert atmospheres (argon) at −20°C is recommended for lab-scale preservation .

Methodological Guidance

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify substituents on the benzene sulfonamide or pyrazolone core.

- Biological Assays : Test analogs against bacterial enzymes (e.g., β-lactamase) or cancer cell lines.

- QSAR Modeling : Use CODESSA or MOE to correlate electronic descriptors (e.g., logP, polarizability) with activity .

Q. What crystallographic software pipelines ensure high-throughput analysis?

Automated pipelines like XDSAPP (data processing), SHELXC/D/E (phasing), and OLEX2 (refinement) streamline structure determination. For challenging data (e.g., twinned or low-resolution), PHENIX.REFINE offers robust parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.